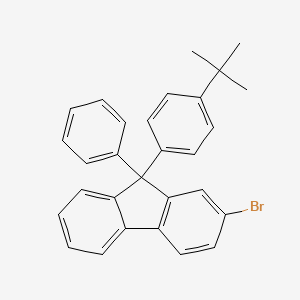
2-Bromo-9-(4-(tert-butyl)phenyl)-9-phenyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-9-(4-(tert-butyl)phenyl)-9-phenyl-9H-fluorene is an organic compound that belongs to the class of brominated fluorenes. This compound is characterized by the presence of a bromine atom at the 2-position of the fluorene core, along with phenyl and tert-butylphenyl substituents at the 9-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9-(4-(tert-butyl)phenyl)-9-phenyl-9H-fluorene typically involves the bromination of 9-(4-(tert-butyl)phenyl)-9-phenyl-9H-fluorene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and yields. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-9-(4-(tert-butyl)phenyl)-9-phenyl-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated fluorene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: The major products are substituted fluorenes with various functional groups replacing the bromine atom.
Oxidation Reactions: The major products are fluorenone derivatives.
Reduction Reactions: The major product is the hydrogenated fluorene.
Applications De Recherche Scientifique
2-Bromo-9-(4-(tert-butyl)phenyl)-9-phenyl-9H-fluorene has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Material Science: It is used as a building block for the synthesis of advanced materials with specific optical and electronic properties.
Medicinal Chemistry: The compound is studied for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Mécanisme D'action
The mechanism of action of 2-Bromo-9-(4-(tert-butyl)phenyl)-9-phenyl-9H-fluorene depends on its application. In organic electronics, the compound functions by facilitating charge transport and light emission through its conjugated π-system. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. The molecular targets and pathways involved vary based on the specific application and the nature of the chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-9-phenyl-9H-carbazole
- 2-Bromo-9,10-diphenylanthracene
- 2-Bromo-9,9-diphenylfluorene
Uniqueness
2-Bromo-9-(4-(tert-butyl)phenyl)-9-phenyl-9H-fluorene is unique due to the presence of both phenyl and tert-butylphenyl substituents at the 9-position, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and stability.
Propriétés
Formule moléculaire |
C29H25Br |
|---|---|
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
2-bromo-9-(4-tert-butylphenyl)-9-phenylfluorene |
InChI |
InChI=1S/C29H25Br/c1-28(2,3)20-13-15-22(16-14-20)29(21-9-5-4-6-10-21)26-12-8-7-11-24(26)25-18-17-23(30)19-27(25)29/h4-19H,1-3H3 |
Clé InChI |
RMEKSDCHIZVKMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















